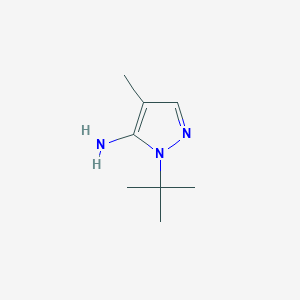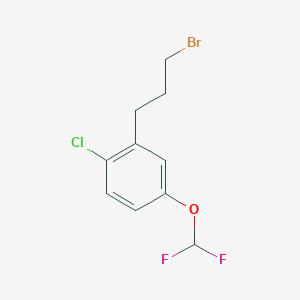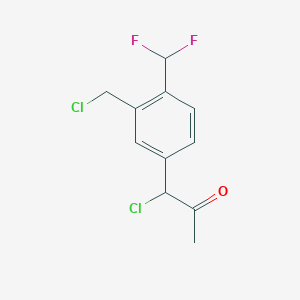
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of chlorine, chloromethyl, and difluoromethyl groups attached to a phenyl ring, along with a propan-2-one moiety
准备方法
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.
Chlorination: The aromatic compound undergoes chlorination to introduce the chlorine atoms at specific positions.
Ketone Formation: The final step involves the formation of the propan-2-one moiety through a series of reactions, such as oxidation or acylation.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved can vary widely based on the compound’s application.
相似化合物的比较
1-Chloro-1-(3-(chloromethyl)-4-(difluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-(difluoromethyl)-5-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with a methylthio group instead of a chloromethyl group.
1-Chloro-1-(2-(difluoromethyl)-3-(methylthio)phenyl)propan-2-one: This compound has a different substitution pattern on the phenyl ring.
1-Chloro-1-(3-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one: This compound has a difluoromethoxy group instead of a difluoromethyl group.
属性
分子式 |
C11H10Cl2F2O |
|---|---|
分子量 |
267.10 g/mol |
IUPAC 名称 |
1-chloro-1-[3-(chloromethyl)-4-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10Cl2F2O/c1-6(16)10(13)7-2-3-9(11(14)15)8(4-7)5-12/h2-4,10-11H,5H2,1H3 |
InChI 键 |
LZGQFZWPJJEZLS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)C(F)F)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


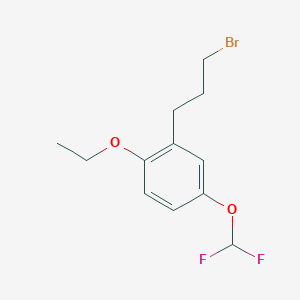

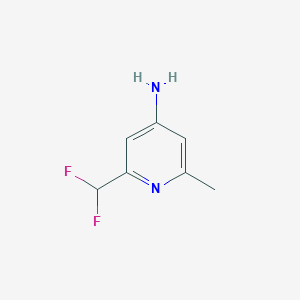
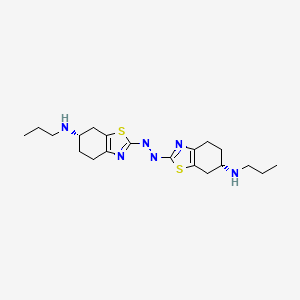
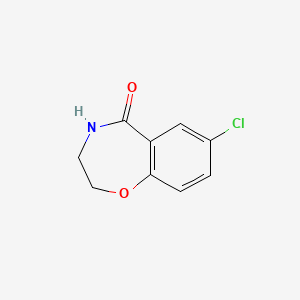
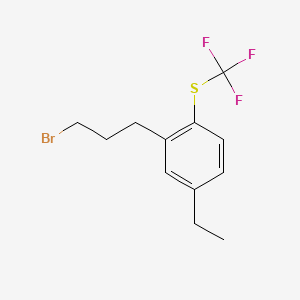

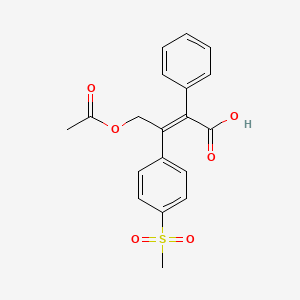
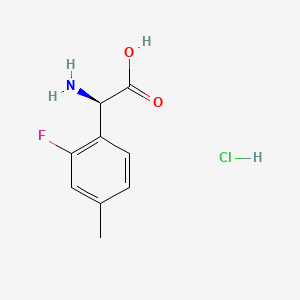
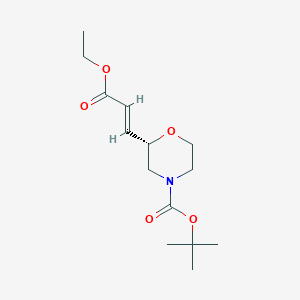
![2h-Pyrimido[1,2-a]pyrimidin-2-one,3,4,6,7,8,9-hexahydro-9-methyl-](/img/structure/B14045070.png)
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
